

The Discovery and History of 5-Methoxytryptamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxytryptamine hydrochloride

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Abstract: This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to **5-Methoxytryptamine hydrochloride** (5-MT HCl). It is intended for researchers, scientists, and professionals in the field of drug development. The document details various synthetic routes with specific experimental protocols, presents quantitative pharmacological data in a structured format, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine derivative that is structurally and functionally related to the neurotransmitter serotonin and the neurohormone melatonin.^{[1][2]} It is found in low levels in the pineal gland and can be formed through the O-methylation of serotonin or the N-deacetylation of melatonin.^[1] Due to its interaction with serotonin receptors, 5-MT has been a subject of interest in neuroscience and pharmacology. This guide explores the historical context of its discovery, details its chemical synthesis, and provides an in-depth look at its pharmacological properties.

Discovery and Early History

The history of 5-methoxytryptamines as a class of compounds dates back to the early 20th century. The related compound, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), was first

synthesized in 1936.^[3] While the exact date of the first synthesis of 5-Methoxytryptamine is not readily available in the provided search results, its identification in natural sources, such as the pineal gland of cows, was a significant step in understanding its biological relevance.^[4] Early research focused on its role as a potential precursor or metabolite in the biosynthesis of melatonin.^{[1][2]}

Chemical Synthesis of 5-Methoxytryptamine Hydrochloride

Several synthetic routes have been developed for the preparation of **5-Methoxytryptamine hydrochloride**. The following sections detail the experimental protocols for some of the most common methods.

Synthesis via Hydrolysis of Melatonin

A straightforward method for synthesizing 5-Methoxytryptamine is through the deacetylation of melatonin, its N-acetylated precursor.^[5]

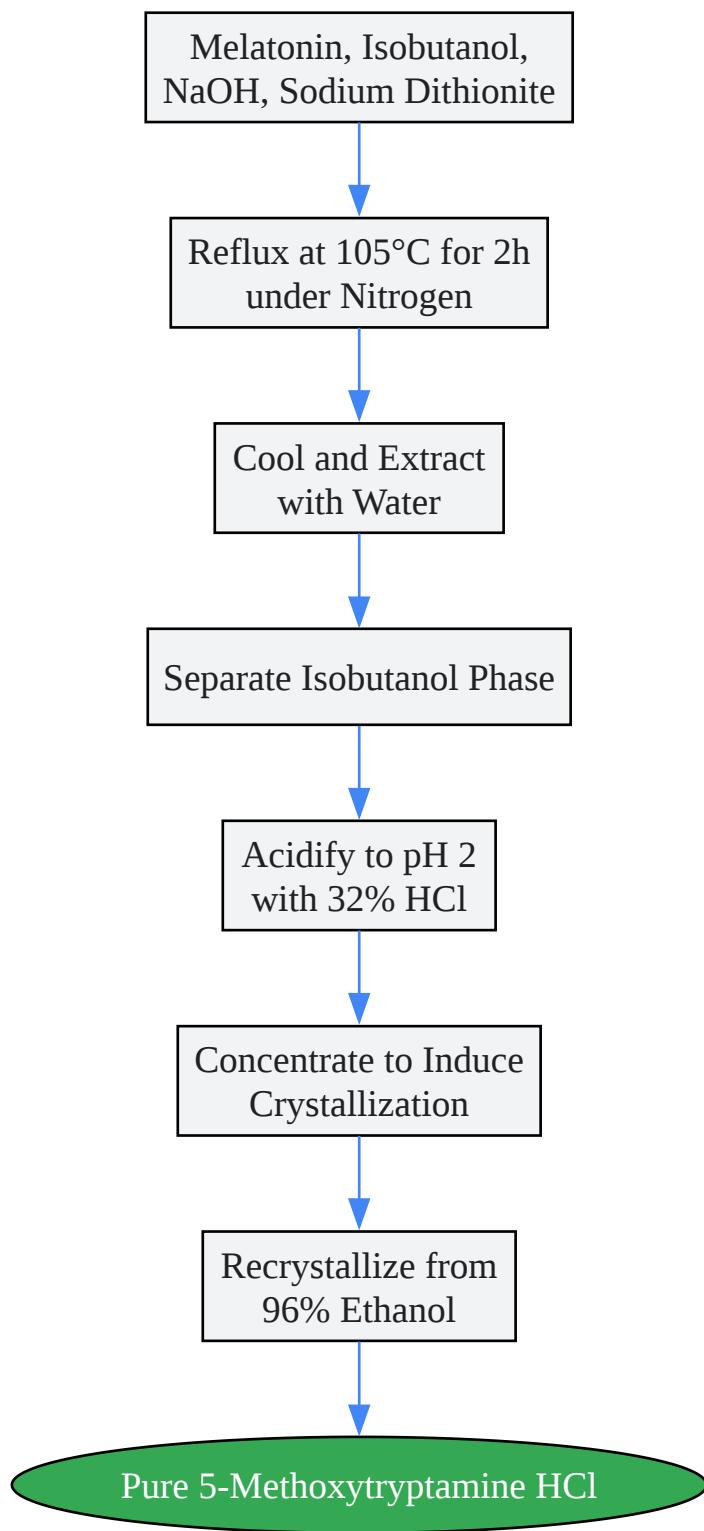
Experimental Protocol:

- In a reaction vessel, combine 42 g of melatonin with 300 g of isobutanol.
- Add 30 g of sodium hydroxide (NaOH) and 3 g of sodium dithionite.
- Reflux the mixture for 2 hours at 105°C under a nitrogen atmosphere.
- After cooling, extract the mixture with 500 g of water. The aqueous phase will contain sodium acetate and excess NaOH.
- Separate the isobutanol phase and acidify it to a pH of 2 with 32% hydrochloric acid (HCl).
- Concentrate the solution to induce the crystallization of crude **5-Methoxytryptamine hydrochloride**.
- Recrystallize the crude product from 96% ethanol to obtain the pure compound.^[5]

Table 1: Quantitative Data for Synthesis via Hydrolysis of Melatonin^[5]

Parameter	Value
Starting Melatonin	42 g
Isobutanol	300 g
Sodium Hydroxide	30 g
Sodium Dithionite	3 g
Reflux Temperature	105 °C
Reflux Time	2 hours
Approximate Yield	~70-80%

Workflow for Synthesis via Hydrolysis of Melatonin



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Caption: Workflow for the synthesis of 5-Methoxytryptamine HCl from melatonin.

Synthesis from N-acetylserotonin Derivative

This method involves the reaction of an N-acetylserotonin derivative with ethylenediamine in the presence of ammonium bromide, followed by purification.[4]

Experimental Protocol:

- In a suitable vial with a magnetic stirrer, mix 49 mg (0.5 mmol) of ammonium bromide, 0.135 mL (2 mmol) of ethylenediamine, and 0.5 mmol of an N-acetylserotonin derivative.
- Heat the mixture in a microwave device at 250W to 100°C for 7 hours.
- After cooling to room temperature, dilute the crude reaction mixture with dichloromethane (CH₂Cl₂) and extract the desired tryptamine with a 1M HCl aqueous solution.
- Make the aqueous layer alkaline by adding a 1M NaOH solution and extract with CH₂Cl₂.
- Wash the combined organic phase with brine, dry with sodium sulfate (Na₂SO₄), and concentrate by vacuum distillation.
- Purify the crude residue by flash column chromatography on silica gel (CH₂Cl₂/MeOH/TEA 90/9/1) to obtain 5-Methoxytryptamine as a colorless oily substance.[4]

Table 2: Quantitative Data for Synthesis from N-acetylserotonin Derivative[4]

Parameter	Value
N-acetylserotonin derivative	0.5 mmol
Ammonium bromide	49 mg (0.5 mmol)
Ethylenediamine	0.135 mL (2 mmol)
Microwave Power	250 W
Reaction Temperature	100 °C
Reaction Time	7 hours
Yield	89%

Pharmacology

5-Methoxytryptamine is a non-selective serotonin receptor agonist, exhibiting activity at various 5-HT receptor subtypes.^[1] Its pharmacological profile has been investigated in numerous studies, revealing its potential as a psychoactive compound, although its effects in humans are limited by rapid metabolism.^[1]

Receptor Binding and Functional Activity

5-MT acts as an agonist at the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ serotonin receptors.^[1] It is a particularly potent agonist of the 5-HT_{2A} receptor.^[1]

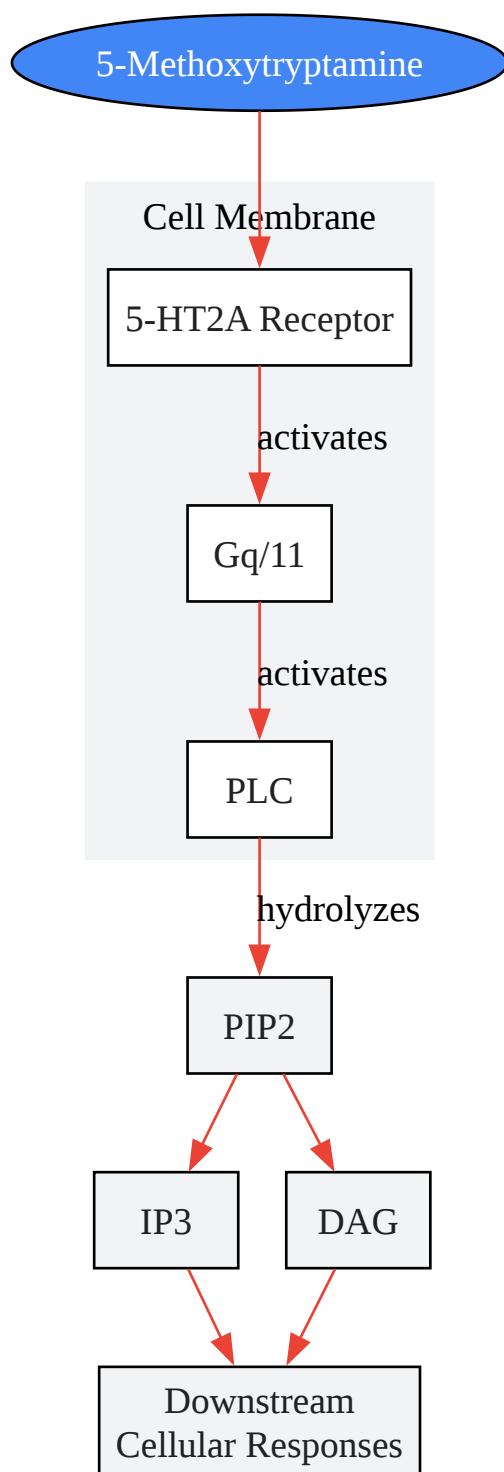
Table 3: Receptor Functional Potency of 5-Methoxytryptamine and Related Compounds^[1]

Compound	5-HT _{2A} Receptor EC ₅₀ (nM)
5-Methoxytryptamine (5-MT)	0.503
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)	3.87
N,N-Dimethyltryptamine (DMT)	38.3

Signaling Pathways

As a serotonin receptor agonist, 5-Methoxytryptamine primarily exerts its effects by activating G-protein coupled receptors (GPCRs). For instance, at the 5-HT_{2A} receptor, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses.

Signaling Pathway of 5-Methoxytryptamine at the 5-HT_{2A} Receptor



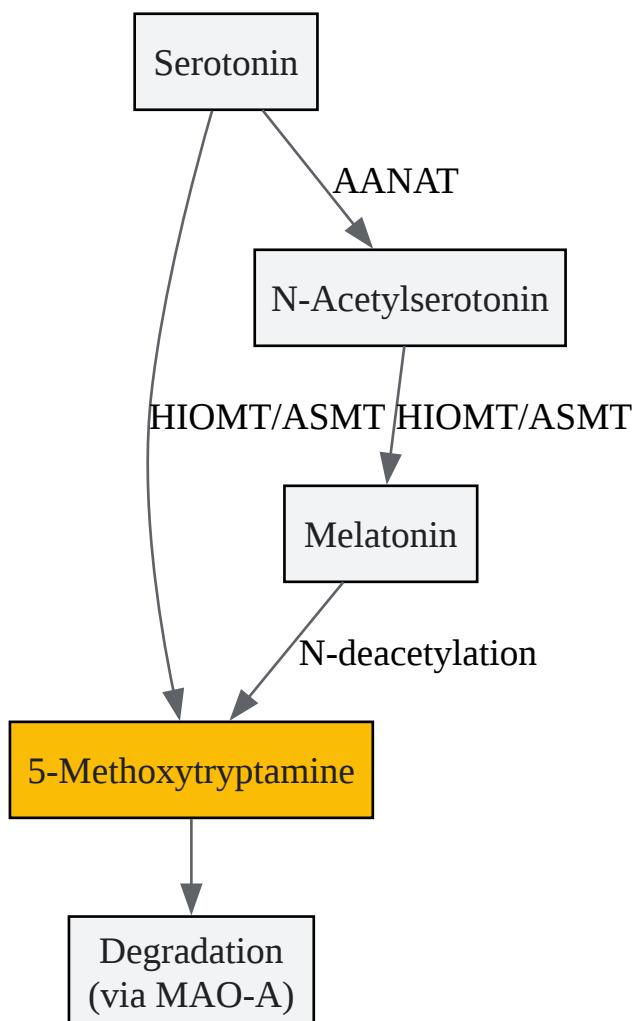
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Caption: Simplified signaling cascade initiated by 5-MT at the 5-HT_{2A} receptor.

Biosynthesis and Metabolism

5-Methoxytryptamine is biosynthesized from serotonin via O-methylation by the enzyme hydroxyindole O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).^[2] The methyl group is donated by S-adenosyl-L-methionine (SAM).^[2] It can also be formed by the N-deacetylation of melatonin.^[1] The primary metabolic pathway for 5-MT is deamination by monoamine oxidase A (MAO-A).^{[1][6]}

Biosynthetic Relationship of 5-Methoxytryptamine



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Caption: Biosynthesis and metabolism of 5-Methoxytryptamine.

Conclusion

5-Methoxytryptamine hydrochloride is a compound with a rich history intertwined with the study of indoleamines and their roles in neurobiology. Its synthesis has been achieved through various methods, with the hydrolysis of melatonin being a notable example. Pharmacologically, it is a potent, non-selective serotonin receptor agonist, with particularly high activity at the 5-HT_{2A} receptor. While its psychoactive potential in humans is limited by rapid metabolism, the study of 5-Methoxytryptamine and its derivatives continues to provide valuable insights into the function of the serotonergic system and holds promise for the development of novel therapeutics for neuropsychiatric disorders.^{[7][8]}

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